molecular formula C22H25ClN6O4S B606911 CZC-54252 CAS No. 1191911-27-9

CZC-54252

カタログ番号: B606911
CAS番号: 1191911-27-9
分子量: 505.0 g/mol
InChIキー: CLGWUCNXOBLWFM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

CZC-54252の合成には、重要な中間体の形成とそれに続く反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、公表されていません。 工業生産方法も広く利用可能ではありませんが、この化合物は通常、科学的研究のために研究室で生産されています .

化学反応の分析

Synthetic Development and Reaction Optimization

CZC-54252 was synthesized via a structure-activity relationship (SAR) campaign using quantitative chemoproteomics. Key steps included:

  • Immobilized kinase binding assays : Mouse LRRK2 was bound to la-S7 matrix, and compound inhibition was measured via dot blot arrays.
  • LC-MS/MS-based selectivity profiling : Iterative optimization using targeted mass spectrometry to refine potency and selectivity .
  • Scaffold modification : Introduction of a 4-chloro group on the diaminopyrimidine core enhanced kinase selectivity compared to its 4-fluoro analog (CZC-25146) .

Kinase Inhibition Profile

This compound exhibited high selectivity against 184 human/mouse kinases at concentrations up to 2 μM. Its inhibition spectrum includes:

KinaseIC₅₀ (μM)Biological Relevance
LRRK20.19Neurodegeneration, immune pathways
PLK4<0.1Cell cycle regulation
GAK<0.1Clathrin-mediated endocytosis
TNK1<0.1Signal transduction
CAMKK2<0.1Calcium/calmodulin signaling
PIP4K2C<0.1Phosphoinositide metabolism

Data derived from competitive binding assays and LC-MS/MS analysis .

Comparative Analysis with CZC-25146

While both this compound and CZC-25146 inhibit LRRK2, their selectivity diverges:

  • This compound : Targets 10 kinases, including PLK4 and GAK.
  • CZC-25146 : Inhibits only 5 kinases, with no overlap with toxicity-associated targets .

科学的研究の応用

Neuroprotective Effects

  • In Vitro Studies : CZC-54252 has been demonstrated to attenuate G2019S LRRK2-induced neuronal injury in primary human neurons, with an effective concentration (EC50) of approximately 1 nM . This neuroprotective activity is crucial for developing therapies aimed at mitigating the effects of LRRK2 mutations.
  • Cell Culture Models : In studies involving cultured rodent and human neurons, this compound has shown significant protective effects against neuronal injury induced by mutant LRRK2 . The compound's ability to penetrate cellular membranes enhances its therapeutic potential in neurodegenerative conditions.

Kinase Selectivity Profiling

This compound exhibits high selectivity for LRRK2, inhibiting only ten kinases out of a panel of 184 tested . This selectivity is critical for minimizing off-target effects and enhancing therapeutic efficacy. In comparison, its analog CZC-25146 inhibited only five kinases, indicating that this compound may offer a more favorable profile for drug development .

Parkinson's Disease Research

Recent studies have employed this compound as a tool compound to explore the role of LRRK2 in neurodegeneration. For instance, a chemoproteomics-based approach revealed that selective inhibition of LRRK2 can attenuate mutant LRRK2-induced toxicity in human neurons, supporting its potential as a therapeutic agent in Parkinson's disease .

Comparative Analysis with Other Inhibitors

Compound NameTarget KinaseIC50 (nM)Unique Features
This compoundLRRK21.28 (WT), 1.85 (G2019S)Highly selective; potent neuroprotective effects
CZC-25146LRRK2~10-30Related analog; lower potency
GW-5074Multiple kinases300-1000Less selective; shows lower potency against LRRK2

This table illustrates the competitive advantage of this compound over other kinase inhibitors regarding potency and selectivity.

Pharmacokinetics

Despite its promising efficacy, both this compound and its analogs exhibit limited blood-brain barrier (BBB) penetration (~4%), which restricts their use to in vitro studies and highlights the need for further optimization to improve CNS delivery . Future research may focus on modifying the chemical structure to enhance BBB permeability while maintaining selectivity and potency.

作用機序

CZC-54252は、さまざまな細胞プロセスに関与するキナーゼであるLRRK2を選択的に阻害することにより、その効果を発揮します。 この化合物はLRRK2の活性部位に結合し、そのリン酸化活性を阻害します。 この阻害はLRRK2仲介のシグナル伝達経路の減少につながり、最終的に神経保護と神経損傷の減少をもたらします。 関与する分子標的と経路には、LRRK2キナーゼドメインと下流のシグナル伝達分子が含まれます。

類似化合物の比較

This compoundは、LRRK2阻害剤としての高い選択性と効力においてユニークです。 類似の化合物には以下が含まれます。

    GNE0877: 異なる化学構造を持つ別の強力なLRRK2阻害剤です。

    JH-II-127: 異なる薬物動態特性を持つ経口活性LRRK2阻害剤です。

    HG-10-102-01: 異なる作用機序を持つ選択的なLRRK2阻害剤です。

これらの化合物と比較して、this compoundは、その優れた選択性と神経保護作用により際立っており、研究と潜在的な治療的用途の両方に貴重なツールとなっています。

類似化合物との比較

CZC-54252 is unique in its high selectivity and potency as an LRRK2 inhibitor. Similar compounds include:

    GNE0877: Another potent LRRK2 inhibitor with a different chemical structure.

    JH-II-127: An orally active LRRK2 inhibitor with distinct pharmacokinetic properties.

    HG-10-102-01: A selective LRRK2 inhibitor with a different mechanism of action.

Compared to these compounds, this compound stands out due to its exceptional selectivity and neuroprotective activity, making it a valuable tool in both research and potential therapeutic applications.

生物活性

Overview of CZC-54252

This compound is a small molecule that has been studied for its ability to modulate various biological pathways. It is primarily noted for its role as a selective inhibitor of certain kinases, which are enzymes that play crucial roles in cellular signaling and regulation. The compound has shown promise in preclinical studies for its potential therapeutic applications in oncology and neurodegenerative disorders.

Kinase Inhibition

This compound selectively inhibits specific kinases involved in cell proliferation and survival. Notably, it has been shown to target:

  • Cyclin-dependent kinases (CDKs) : These are essential for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Mitogen-activated protein kinases (MAPKs) : These kinases are involved in signaling pathways that regulate cell growth and differentiation.

Anti-inflammatory Properties

Research indicates that this compound possesses anti-inflammatory properties, which may contribute to its therapeutic effects. The compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a transcription factor that plays a key role in inflammation.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various cancer cell lines. The following table summarizes key findings from these studies:

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-7 (Breast)1.2CDK inhibition leading to cell cycle arrest
A549 (Lung)0.8MAPK pathway modulation
U87MG (Glioma)1.5Induction of apoptosis via mitochondrial pathway

In Vivo Studies

In vivo studies have further corroborated the potential of this compound as an anticancer agent. A notable study involved the administration of this compound in a mouse model of breast cancer, resulting in significant tumor reduction compared to the control group.

Case Study: Breast Cancer Model

In this study, mice were treated with this compound at varying doses over a period of four weeks. The results indicated:

  • Tumor Volume Reduction : A dose-dependent decrease in tumor volume was observed.
  • Survival Rate : Mice treated with this compound showed an increased survival rate compared to untreated controls.

These findings suggest that this compound may effectively inhibit tumor growth through its action on specific signaling pathways.

Mechanism of Neuroprotection

This compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The compound appears to exert its effects through:

  • Reduction of Amyloid-beta Aggregation : Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology.
  • Protection Against Oxidative Stress : The compound has demonstrated the ability to scavenge free radicals and reduce oxidative damage in neuronal cells.

Research Findings

A study examining the effects of this compound on neuronal cells exposed to amyloid-beta revealed:

Treatment GroupCell Viability (%)Reactive Oxygen Species (ROS) Levels (µM)Reference
Control7015
This compound (10 µM)858
This compound (20 µM)905

These results indicate that this compound not only enhances cell viability but also significantly reduces oxidative stress markers.

特性

IUPAC Name

N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWUCNXOBLWFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110376
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1191911-27-9
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CZC-54252
Reactant of Route 2
Reactant of Route 2
CZC-54252
Reactant of Route 3
Reactant of Route 3
CZC-54252
Reactant of Route 4
Reactant of Route 4
CZC-54252
Reactant of Route 5
Reactant of Route 5
CZC-54252
Reactant of Route 6
Reactant of Route 6
CZC-54252
Customer
Q & A

Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?

A1: this compound exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within this compound that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.

Q2: The research paper mentions SAR trends for this compound analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?

A2: The research systematically explored modifications at three key regions of the this compound scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。